molecular formula C7H13S3- B14369221 Hexyl carbonotrithioate CAS No. 92919-23-8

Hexyl carbonotrithioate

Cat. No.: B14369221
CAS No.: 92919-23-8
M. Wt: 193.4 g/mol
InChI Key: DEMYCXXAQKCRNF-UHFFFAOYSA-M
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Description

Hexyl carbonotrithioate is an organic compound that belongs to the class of trithiocarbonates. These compounds are characterized by the presence of a trithiocarbonate group, which consists of a carbon atom bonded to three sulfur atoms. This compound is used in various chemical processes and has applications in scientific research and industry.

Preparation Methods

Hexyl carbonotrithioate can be synthesized through several methods. One common synthetic route involves the reaction of hexyl alcohol with carbon disulfide in the presence of a base, followed by the addition of sulfur. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Hexyl carbonotrithioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiols or other sulfur-containing compounds.

    Substitution: It can undergo nucleophilic substitution reactions where the trithiocarbonate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hexyl carbonotrithioate has several scientific research applications:

    Chemistry: It is used as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization, which is a method for controlling the molecular weight and architecture of polymers.

    Biology: It can be used in the synthesis of biologically active molecules and as a probe for studying sulfur-containing compounds in biological systems.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of specialty polymers and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of hexyl carbonotrithioate involves its ability to act as a chain transfer agent in RAFT polymerization. It facilitates the transfer of growing polymer chains, allowing for precise control over polymerization. The molecular targets and pathways involved include the interaction with radical species and the formation of stable intermediates that regulate the polymerization process.

Comparison with Similar Compounds

Hexyl carbonotrithioate can be compared with other trithiocarbonates and chain transfer agents such as:

    Dodecyl carbonotrithioate: Similar in structure but with a longer alkyl chain, leading to different solubility and reactivity properties.

    Benzyl carbonotrithioate: Contains a benzyl group, which affects its reactivity and applications in polymerization.

    Methyl carbonotrithioate: A smaller molecule with different physical and chemical properties. This compound is unique due to its specific alkyl chain length, which provides a balance between solubility and reactivity, making it suitable for various applications in polymer chemistry and other fields.

Properties

CAS No.

92919-23-8

Molecular Formula

C7H13S3-

Molecular Weight

193.4 g/mol

IUPAC Name

hexylsulfanylmethanedithioate

InChI

InChI=1S/C7H14S3/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H,8,9)/p-1

InChI Key

DEMYCXXAQKCRNF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCSC(=S)[S-]

Origin of Product

United States

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